![molecular formula C20H22N2O4S B2932263 1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-[2-(4-methoxyphenyl)ethyl]urea CAS No. 2309185-32-6](/img/structure/B2932263.png)
1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
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Description
This compound is a complex organic molecule that contains several functional groups and structural motifs, including a furan ring, a thiophene ring, a urea linkage, and a methoxyphenyl group. These components are common in many biologically active compounds and materials .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the furan and thiophene rings, the polarity of the urea linkage, and the electron-donating properties of the methoxy group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the furan and thiophene rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups, and its optical properties would be influenced by the conjugation in its aromatic rings .Mechanism of Action
properties
IUPAC Name |
1-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-25-16-6-4-14(5-7-16)8-9-21-20(24)22-12-17(23)19-11-15(13-27-19)18-3-2-10-26-18/h2-7,10-11,13,17,23H,8-9,12H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWFONUFIXKPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[2-(4-methoxyphenyl)ethyl]urea |
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